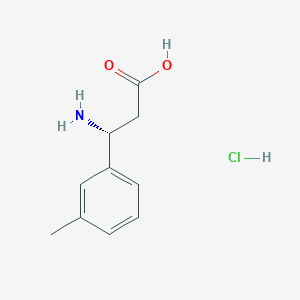

(R)-3-Amino-3-(M-tolyl)propanoic acid hcl

Description

Significance of Non-Proteinogenic β-Amino Acids in Chiral Synthesis and Advanced Molecular Architectures

Non-proteinogenic amino acids, those not found in the genetic code of any organism, are of immense importance in chemistry and biology. mdpi.com β-Amino acids, in particular, are foundational elements for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. illinois.edu The incorporation of β-amino acids can fundamentally alter the biological characteristics of synthetic peptides, notably improving their metabolic stability and resistance to proteolytic enzymes. illinois.edunih.gov

One of the most significant features of β-amino acids is their capacity to form stable secondary structures, such as helices, turns, and sheets. This structural predictability makes them powerful tools in the design of novel biomaterials and bioactive ligands. nih.gov By arranging specific functional groups in a well-defined three-dimensional space, researchers can construct advanced molecular architectures tailored for molecular recognition and other functional studies.

The Role of (R)-3-Amino-3-(m-tolyl)propanoic acid Hydrochloride as a Chiral Synthon

In the field of asymmetric synthesis, a chiral synthon or building block is an enantiomerically pure compound used to introduce a specific stereocenter into a target molecule. (R)-3-Amino-3-(m-tolyl)propanoic acid hydrochloride serves precisely this function. Its defined (R)-stereochemistry is transferred during a synthetic sequence, allowing for the construction of complex chiral molecules with high stereochemical purity.

Amino acids and their derivatives are widely used as chiral building blocks for several applications:

Chiral Auxiliaries: Guiding the stereochemical outcome of a reaction.

Chiral Reagents and Catalysts: Directly participating in or catalyzing an asymmetric transformation. researchgate.net

Chiral Precursors: Incorporating their entire chiral structure into the final product. researchgate.net

This specific compound is particularly valuable as a precursor in the synthesis of novel therapeutic agents and other biologically active molecules where the precise three-dimensional arrangement of atoms is critical for function. chemimpex.com

Overview of Current Research Trajectories Involving β-Amino Acid Derivatives

The unique properties of β-amino acids have spurred diverse and active areas of research. A primary focus is the development of peptide-based drug candidates with improved pharmacological profiles. nih.gov Because peptides constructed from β-amino acids are resistant to degradation by common enzymes, they have longer half-lives in biological systems, a highly desirable trait for therapeutic molecules. nih.gov

Current research involving β-amino acid derivatives is exploring a wide range of applications, as summarized in the table below.

| Research Area | Description & Significance |

| Peptidomimetics | Designing synthetic peptides with enhanced stability and novel biological activities. These are used to create enzyme inhibitors and receptor ligands. illinois.edunih.gov |

| Antimicrobial Agents | Synthesizing novel peptides and other molecules with activity against multidrug-resistant pathogens. plos.org |

| Bioactive Ligands & Biomaterials | Using the predictable folding patterns of β-peptides to create new materials and ligands for specific biological targets. nih.gov |

| Anticancer & Antiviral Compounds | Incorporating β-amino acid moieties into heterocyclic compounds and other structures to develop new agents for treating cancer and viral infections. nih.gov |

| Novel Synthetic Methods | Developing more efficient and versatile chemical reactions to synthesize a wider variety of β-amino acid derivatives, such as through palladium or nickel catalysis. illinois.edu |

The ongoing exploration of β-amino acid derivatives continues to expand the toolkit of medicinal and materials chemists, enabling the creation of molecules with novel functions and enhanced performance. frontiersin.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

InChI Key |

XZCWWAAFUPZCNH-SBSPUUFOSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 3 Amino 3 M Tolyl Propanoic Acid Hydrochloride

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure (R)-3-Amino-3-(m-tolyl)propanoic acid hydrochloride can be achieved through several sophisticated synthetic routes. These strategies are designed to control the stereochemistry at the C3 position, leading to the desired (R)-enantiomer with high selectivity.

Asymmetric Catalytic Approaches for β-Amino Acid Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach for the synthesis of chiral molecules. Various catalytic systems have been developed for the enantioselective formation of β-amino acids.

One of the most powerful methods for synthesizing chiral β-amino acids is through the asymmetric hydrogenation of prochiral enamines or their precursors. This approach often involves the reduction of a carbon-carbon double bond in a β-aminoacrylate derivative using a chiral metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. For instance, Rh-Josiphos-type ligands have been shown to be highly effective in the direct asymmetric hydrogenation of unprotected enamino esters, yielding β-amino esters with high enantiomeric excess (ee). nih.gov

The general strategy involves the synthesis of a β-(m-tolyl)-β-aminoacrylate ester, which is then subjected to asymmetric hydrogenation. The resulting (R)-β-amino ester can be subsequently hydrolyzed to afford the target (R)-3-Amino-3-(m-tolyl)propanoic acid. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh(COD)Cl]₂ / Josiphos-type ligand | β-Aryl-β-enamino ester | (R)-β-Aryl-β-amino ester | >95 | 93-97 | nih.gov |

| Ru-complex | α-N-heteroaryl ketone | Chiral β-heteroaryl amino alcohol | up to 99 | >99 | nih.gov |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium (B92312) salt | Piperidine derivative | - | up to 90 | researchgate.net |

Note: This table presents data for analogous substrates to illustrate the effectiveness of the methodology.

Organocatalysis has emerged as a robust alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic heavy metals. For the synthesis of β-amino acids, organocatalytic Michael additions of nucleophiles to α,β-unsaturated systems are a common strategy. beilstein-journals.org Chiral amines, thioureas, or phosphoric acids can be used to catalyze the conjugate addition of an amine or its equivalent to a cinnamate (B1238496) derivative.

In the context of synthesizing (R)-3-Amino-3-(m-tolyl)propanoic acid, a suitable approach would involve the conjugate addition of a nitrogen nucleophile to an ester of m-methylcinnamic acid, catalyzed by a chiral organocatalyst. The stereoselectivity is induced by the chiral catalyst, which forms a transient chiral intermediate with the substrate, directing the nucleophilic attack to a specific face of the molecule. nih.gov

| Catalyst Type | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Bifunctional Cinchona Alkaloid | Michael Addition | Nitro-olefin | Malonate ester | High | High | rsc.org |

| Primary Amine-Thiourea | Michael Addition | β-Nitrostyrene | Acetophenone | - | - | mdpi.com |

| Pyrrolidine-derived | Michael Addition | Cinnamaldehyde | Nitromethane | - | - | nih.gov |

Note: This table presents data for analogous reactions to illustrate the potential of the methodology.

Palladium and rhodium complexes are versatile catalysts for a variety of stereoselective transformations leading to β-amino acids. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-aminoacrylate esters is a powerful method for constructing chiral β-aryl-β-amino acids. nih.gov In this approach, an m-tolylboronic acid could be added to a β-phthaliminoacrylate ester in the presence of a chiral rhodium-diene complex, affording the desired product with high enantioselectivity. The phthalimido group can then be removed to yield the free amine.

Palladium-catalyzed reactions, such as the activation of C-N bonds or domino reactions, also provide pathways to β-amino acid derivatives. lookchem.comrsc.org For example, palladium-catalyzed aminocarbonylation of alkynols can lead to the formation of itaconimides, which can be precursors to β-amino acids. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Reference |

| [Rh(OH)((R)-binap)]₂ | Asymmetric 1,4-Addition | Arylboronic acid, α,β-Unsaturated Ketone | β-Aryl Ketone | High | High | nih.gov |

| Rh(I)/Sulfur-Olefin | Asymmetric Arylation | Cyclic N-sulfonyl Ketimine, Arylboronic acid | α-Tertiary Amine | High | up to 99.9 | nih.gov |

| Pd(cod)Cl₂ / Ligand | Domino Aminocarbonylation | Alkynol, N-nucleophile | Itaconimide | High | - | nih.gov |

Note: This table presents data for analogous transformations to illustrate the potential of these catalytic systems.

Chiral Auxiliary-Mediated Syntheses for Inducing Stereospecificity

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the synthesis of β-amino acids. wikipedia.orgsantiago-lab.com

A typical sequence involves the acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative, followed by a stereoselective reaction at the α-position, which will become the β-position of the final product. For the synthesis of (R)-3-Amino-3-(m-tolyl)propanoic acid, an appropriate strategy would involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated imide derived from an Evans auxiliary. The steric hindrance of the auxiliary directs the incoming nucleophile to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired β-amino acid.

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a substrate in the presence of an enzyme, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For the preparation of (R)-3-Amino-3-(m-tolyl)propanoic acid, a racemic mixture of its ester derivative could be subjected to enzymatic resolution using a lipase (B570770) such as Candida antarctica lipase A (CAL-A) or lipase B (CAL-B). d-nb.inforesearchgate.netresearchgate.net For instance, the (S)-enantiomer of a β-amino ester could be selectively acylated by the lipase, allowing for the separation of the unreacted (R)-enantiomer. The resolved (R)-ester can then be hydrolyzed to the target acid.

| Lipase | Reaction Type | Substrate | Acyl Donor | Enantioselectivity (E) | Reference |

| Candida antarctica Lipase A | Acylation | Racemic β-Amino Ester | Ethyl butanoate | >100 | researchgate.net |

| Candida antarctica Lipase B | Acylation | Racemic Ethyl 3-aminobutyrate | Butyl butyrate | - | researchgate.net |

| Burkholderia cepacia Lipase | Enzymatic Resolution | Racemic Arylazetidione | - | >200 | nih.gov |

Note: This table presents data for the resolution of analogous β-amino esters to demonstrate the utility of this method.

Multistep Synthetic Routes and Reaction Cascades

While enzymatic methods offer elegant solutions, classical multistep chemical syntheses provide versatile and scalable routes to β-amino acids, allowing for broad functional group tolerance. illinois.edu These routes often rely on the construction of chiral intermediates that guide the stereochemistry of the final product. A representative strategy involves the use of chiral heterocyclic templates, such as pyrimidinones (B12756618) derived from amino acids like L-asparagine. orgsyn.org

A plausible multistep route to (R)-3-Amino-3-(m-tolyl)propanoic acid could be adapted from established syntheses of similar aryl-substituted β-amino acids. orgsyn.org This often begins with the condensation of a chiral starting material (e.g., L-asparagine) with an aldehyde to form a cyclic intermediate. Subsequent steps involve decarboxylation, introduction of the aryl group, and finally, hydrolytic cleavage of the heterocyclic template to release the desired β-amino acid. orgsyn.org

The construction of the β-amino acid scaffold relies on key bond-forming reactions.

Carbon-Nitrogen (C-N) Bond Formation: The formation of the C-N bond is fundamental. In many syntheses, this bond is pre-existing in the starting material, such as an α-amino acid. orgsyn.org Alternatively, C-N bonds can be formed through methods like the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters (a Michael addition) or the Ritter reaction, where a nitrile reacts with a carbocation. nih.govnptel.ac.in Modern methods include NiH-catalyzed hydroamination of alkenes, which adds an amine across a double bond. rsc.org

Carbon-Carbon (C-C) Bond Formation: The bond between the α- and β-carbons is often formed via conjugate addition reactions. For example, the addition of organocuprates to α,β-unsaturated carbonyl compounds is a classic method. hilarispublisher.com Another powerful approach is the Mannich reaction, which involves the aminoalkylation of a carbon nucleophile (like an enolate) with an imine. illinois.edu The Arndt-Eistert homologation of an α-amino acid provides another route, extending the carbon chain to form a β-amino acid. illinois.edu

Achieving the correct stereochemistry at the β-carbon is the most critical challenge.

Substrate Control: Chiral auxiliaries or templates are frequently used. For example, a chiral pyrimidinone formed from a natural amino acid can direct the diastereoselective addition of a nucleophile. orgsyn.org

Catalyst Control: Asymmetric catalysis provides a powerful tool for controlling stereochemistry. For instance, a copper-catalyzed hydroamination of a cinnamic acid derivative, using a chiral bisphosphine ligand, can reverse the typical regioselectivity of hydrocupration to favor the formation of the β-amino acid derivative with high enantioselectivity. nih.gov Similarly, nickel-catalyzed cross-coupling reactions using a chiral ligand can achieve high enantioselectivity in C-C bond formation. researchgate.net Diastereoselective transamination of α-ketoacids using engineered enzymes is another example of catalyst-controlled stereoselection. nih.gov

The selective protection and deprotection of amine and carboxyl groups are essential for managing reactivity during a multistep synthesis. organic-chemistry.orgyoutube.com

Amine Protection: The nucleophilic amino group is commonly protected as a carbamate. organic-chemistry.org

Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to most conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate. The Cbz group is resistant to mild acid and base but is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a non-acidic method. masterorganicchemistry.comresearchgate.net

Carboxyl Protection: The acidic carboxyl group is typically protected as an ester. slideshare.net

Methyl or Ethyl Esters: These are simple to form via Fischer esterification (using alcohol and an acid catalyst like SOCl₂) and are typically removed by saponification (e.g., using NaOH or KOH). mdpi.com However, basic conditions must be avoided if they could cause racemization. youtube.com

Benzyl Esters: Formed using benzyl alcohol, these esters are advantageous as they can be removed under neutral conditions via catalytic hydrogenation, often simultaneously with a Cbz group. researchgate.net

The use of "orthogonal" protecting groups, which can be removed under different, non-interfering conditions (e.g., acid-labile Boc and hydrogenation-labile Cbz), is a key strategy that allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.orgmasterorganicchemistry.com Final deprotection of all groups, often followed by treatment with HCl, yields the desired hydrochloride salt. scispace.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Enantiomeric Purity

The following table summarizes representative data for the lipase-catalyzed ring cleavage of β-lactams, highlighting the high enantioselectivity of this method.

Similarly, the enzymatic hydrolysis of β-amino esters provides access to both enantiomers of the β-amino acid with high purity, as shown in the table below.

Stereochemical Characterization and Advanced Structural Analysis of R 3 Amino 3 M Tolyl Propanoic Acid Hydrochloride

Determination of Absolute Configuration

The absolute configuration of a chiral center describes the specific spatial arrangement of the groups attached to it. For (R)-3-Amino-3-(m-tolyl)propanoic acid, the designation 'R' (from the Latin rectus, meaning right) is determined using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com

The process involves a two-step analysis of the chiral carbon (C3):

Assigning Priorities: The four groups attached to the stereocenter are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found. youtube.com

Orienting the Molecule: The molecule is conceptually oriented so that the group with the lowest priority (priority 4) points away from the observer. libretexts.org

Determining Direction: The direction of the path from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. If the direction is clockwise, the configuration is assigned as 'R'. If it is counter-clockwise, the configuration is 'S'. libretexts.org

For (R)-3-Amino-3-(m-tolyl)propanoic acid, the priorities are assigned as follows:

| Priority | Group Attached to Chiral Carbon | Rationale for Assignment |

| 1 | -NH₂ (Amino) | The Nitrogen atom (atomic number 7) has a higher atomic number than Carbon (6). |

| 2 | -C₆H₄CH₃ (m-tolyl) | The Carbon of the phenyl ring is bonded to other carbons. This takes precedence over the methylene (B1212753) carbon, which is bonded to one carbon and two hydrogens. |

| 3 | -CH₂COOH (Carboxymethyl) | The Carbon atom in the methylene group is bonded to a carbon and two hydrogens. |

| 4 | -H (Hydrogen) | The Hydrogen atom has the lowest atomic number (1). |

When viewing the molecule with the hydrogen atom pointing away, the sequence from the amino group (1) to the m-tolyl group (2) to the carboxymethyl group (3) traces a clockwise path, confirming the R absolute configuration.

**3.2. Spectroscopic Techniques for Stereoisomer Differentiation and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of stereoisomers. Techniques like NMR and mass spectrometry provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. mdpi.com For (R)-3-Amino-3-(m-tolyl)propanoic acid hydrochloride, ¹H NMR spectroscopy can confirm the presence and connectivity of all protons in the molecule.

The expected ¹H NMR spectrum would show distinct signals for the protons of the m-tolyl group, the methyl protons on the ring, the benzylic proton at the chiral center (C3), and the methylene protons (C2). chemicalbook.comdocbrown.info The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons according to the n+1 rule. docbrown.info

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet (m) | 4H |

| Benzylic (CH -N) | ~4.5 | Triplet (t) | 1H |

| Methylene (-CH₂ -COOH) | ~2.8 - 3.0 | Doublet of doublets (dd) | 2H |

| Methyl (-CH₃ ) | ~2.3 | Singlet (s) | 3H |

| Acid (-COOH ) | 10 - 12 | Singlet (s), broad | 1H |

| Amine (-NH₃ ⁺) | 7.5 - 9.0 | Singlet (s), broad | 3H |

While standard ¹H NMR cannot distinguish between enantiomers ((R) vs. (S)), it is highly effective for determining diastereomeric purity. If the compound is derivatized with a chiral agent to form diastereomers, separate and distinct NMR signals will appear for each diastereomer, allowing for their quantification.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For (R)-3-Amino-3-(m-tolyl)propanoic acid, the molecular weight is 179.22 g/mol , and for its hydrochloride salt, it is 215.67 g/mol . sigmaaldrich.com

Like NMR, conventional MS cannot differentiate between enantiomers. However, when coupled with a chiral separation method, it becomes a powerful tool for enantiomeric analysis. ucdavis.edu In Liquid Chromatography-Mass Spectrometry (LC-MS), enantiomers are first separated on a chiral column, and the mass spectrometer then serves as a highly sensitive and specific detector. nih.gov

Another advanced MS-based approach involves forming diastereomeric complexes in the gas phase. ucdavis.edu The analyte is complexed with a chiral selector (e.g., a cyclodextrin), and the stability or fragmentation pattern of the resulting diastereomeric complexes can differ, allowing for the quantification of each enantiomer. ucdavis.edu

Advanced Chromatographic Methods for Enantiomeric Excess Determination

The most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govnih.gov

In this technique, the racemic or enantiomerically enriched mixture of 3-Amino-3-(m-tolyl)propanoic acid is passed through a column packed with a chiral material. The CSP interacts differently with the (R) and (S) enantiomers, forming transient diastereomeric complexes of varying stability. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and elution at different retention times (t_R).

The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

A hypothetical result for an enantiomerically enriched sample is shown below.

| Enantiomer | Retention Time (t_R, min) | Peak Area (arbitrary units) |

| (S)-3-Amino-3-(m-tolyl)propanoic acid | 12.5 | 1,500 |

| (R)-3-Amino-3-(m-tolyl)propanoic acid | 14.8 | 98,500 |

Based on this data, the enantiomeric excess would be calculated as: e.e. = [ (98,500 - 1,500) / (98,500 + 1,500) ] x 100 = 97%

This result indicates that the sample contains 97% of the (R)-enantiomer in excess over the racemate.

Conformational Analysis and Stereochemical Stability Investigations

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For (R)-3-Amino-3-(m-tolyl)propanoic acid, rotations around the C2-C3 and C3-C(Aryl) bonds are of particular interest. The molecule will preferentially adopt conformations that minimize steric strain between its bulky substituents, namely the m-tolyl group and the carboxylic acid group. Staggered conformations are generally more stable than eclipsed ones.

The stereochemical stability of the chiral center at C3 is high. Racemization—the conversion of the (R)-enantiomer into an equal mixture of (R) and (S) forms—would require the breaking and reforming of a bond at the chiral center. Under typical physiological or laboratory conditions (neutral pH, ambient temperature), the energy barrier for this process is prohibitively high. The C-N and C-C bonds are strong, ensuring that the absolute configuration is maintained. However, exposure to extreme conditions, such as very high temperatures or harsh pH, could potentially compromise its stereochemical integrity. The inherent stability of β-amino acids is a key feature that makes them valuable building blocks in medicinal chemistry. acs.org

Applications of R 3 Amino 3 M Tolyl Propanoic Acid Hydrochloride As a Chiral Building Block

Precursor in the Synthesis of Complex β-Amino Acid Derivatives and Analogues

(R)-3-Amino-3-(m-tolyl)propanoic acid hydrochloride serves as a crucial starting material for the synthesis of a variety of complex β-amino acid derivatives. The presence of the amino group, the carboxylic acid moiety, and the chiral center allows for a wide range of chemical modifications. These modifications can lead to the creation of novel β-amino acid analogues with tailored properties.

β-Amino acids and their derivatives are significant because they are components of numerous biologically active molecules, including natural products and pharmaceuticals. The synthesis of unnatural β-amino acid derivatives is an active area of research aimed at developing new therapeutic agents and tools for chemical biology. Methodologies for creating these derivatives include conjugate addition of amines to α,β-unsaturated carboxylic acid derivatives and the hydrogenation of β-amino acrylates. The use of chiral precursors like (R)-3-Amino-3-(m-tolyl)propanoic acid ensures the stereochemical integrity of the final products, which is often critical for their biological activity.

Table 1: Synthetic Transformations of (R)-3-Amino-3-(m-tolyl)propanoic acid

| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |

| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-β-amino acids | Modified peptides, enzyme inhibitors |

| Esterification | Alcohols, Acid catalysis | β-Amino acid esters | Synthetic intermediates, prodrugs |

| Amide Coupling | Amines, Coupling agents (e.g., DCC, EDC) | β-Amino acid amides | Peptidomimetics, bioactive compounds |

| Reduction | LiAlH4, BH3 | Amino alcohols | Chiral ligands, synthetic intermediates |

This table represents potential synthetic transformations and is for illustrative purposes.

Integration into Peptide Mimetics and Oligomer Synthesis

Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. β-Amino acids are particularly useful in the construction of peptide mimetics because their incorporation into a peptide backbone alters its secondary structure, leading to the formation of novel folds and conformations.

The integration of (R)-3-Amino-3-(m-tolyl)propanoic acid into peptide chains can influence the resulting structure's helicity and sheet-forming propensity. The tolyl group can engage in specific hydrophobic and aromatic interactions within the peptide or with a biological target. The synthesis of such modified peptides often utilizes solid-phase peptide synthesis (SPPS) techniques, where the chiral β-amino acid is incorporated as a building block.

Utilization in the Construction of Diverse Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds for drug discovery. The unique three-dimensional arrangement of atoms in (R)-3-Amino-3-(m-tolyl)propanoic acid hydrochloride makes it an attractive scaffold for the development of new therapeutic agents. For instance, propanoic acid derivatives have been explored as promising scaffolds for antimicrobial agents.

The combination of the aromatic ring, the flexible propanoic acid chain, and the chiral center allows for the design of molecules that can interact with specific biological targets in a highly selective manner. By modifying the functional groups on the scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds, such as their potency, selectivity, and pharmacokinetic profile.

Contributions to Research on Enzyme Specificity and Ligand-Receptor Binding Interactions

Understanding the principles of molecular recognition between enzymes and their substrates or between receptors and their ligands is fundamental to drug design. Chiral molecules like (R)-3-Amino-3-(m-tolyl)propanoic acid can be used as molecular probes to investigate these interactions. By systematically varying the structure of a ligand, researchers can map the binding pocket of a target protein and identify key interactions that contribute to binding affinity and specificity.

For example, studies on phenylalanine-tyrosine ammonia-lyases have shown that the presence and position of a hydroxyl group on the aromatic ring of the amino acid substrate can dramatically affect the enzyme's catalytic efficiency. Although not directly involving the m-tolyl variant, this research highlights how subtle changes in the structure of an amino acid can be used to probe enzyme specificity. The tolyl group in (R)-3-Amino-3-(m-tolyl)propanoic acid can provide insights into the role of hydrophobic and steric interactions in molecular recognition processes. This compound can serve as a valuable tool for studying amino acid interactions and enzyme activities.

Design and Synthesis of Allosteric Modulators and Inhibitors

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the activity of the target protein. Allosteric modulators offer several potential advantages over traditional orthosteric ligands, including higher specificity and a reduced risk of side effects.

The development of allosteric modulators often involves the screening of chemical libraries to identify hit compounds, followed by structure-activity relationship (SAR) studies to optimize their properties. The chiral nature and conformational flexibility of (R)-3-Amino-3-(m-tolyl)propanoic acid make it a potential starting point or fragment for the design of novel allosteric modulators. For example, research into allosteric modulators for the 5-HT3 receptor has highlighted the wide range of chemical structures that can achieve this type of regulation. While direct use of the title compound has not been extensively reported, its structural motifs are relevant to the design of molecules targeting allosteric sites.

Synthesis and Academic Utility of Derivatives and Bioisosteric Analogues of R 3 Amino 3 M Tolyl Propanoic Acid

Exploration of Positional Isomers and Ring-Substituted Phenyl β-Amino Acid Analogues

The synthesis of positional isomers and ring-substituted analogues of (R)-3-Amino-3-(m-tolyl)propanoic acid is a key area of research for probing structure-activity relationships in medicinal chemistry. These analogues, which include the ortho- and para-tolyl isomers, as well as other substituted phenyl β-amino acids, provide insights into how the position of the methyl group and the presence of other substituents on the phenyl ring influence molecular conformation and biological interactions.

A common synthetic route to achieve these analogues is the Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate. wiley-vch.de This method can be adapted to produce a variety of substituted β-phenyl-β-amino acids. For instance, starting from the corresponding substituted benzaldehyde, such as o-tolualdehyde or p-tolualdehyde, the respective (R)-3-Amino-3-(o-tolyl)propanoic acid and (R)-3-Amino-3-(p-tolyl)propanoic acid can be synthesized. Subsequent resolution of the resulting racemic mixture is often necessary to isolate the desired (R)-enantiomer. This can be achieved through various techniques, including enzymatic resolution or the use of chiral resolving agents. google.com

Biocatalytic methods have also emerged as powerful tools for the stereoselective synthesis of β-amino acids. For example, some enzymes, such as hydantoinases, have been employed in the enantioselective hydrolysis of dihydrouracils to yield β-amino acids with high enantiomeric excess. nih.gov Additionally, transaminases are utilized in dynamic kinetic resolution processes to produce β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov These enzymatic approaches offer a greener and more efficient alternative to traditional chemical methods.

The table below summarizes some of the positional isomers and ring-substituted analogues that have been synthesized and studied.

| Compound Name | CAS Number | Molecular Formula | Notes |

| (R)-3-Amino-3-(o-tolyl)propanoic acid | 752198-38-2 | C10H13NO2 | Positional isomer of the title compound. bldpharm.com |

| (R)-3-Amino-3-(p-tolyl)propanoic acid | Not available | C10H13NO2 | Positional isomer of the title compound. |

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | Not available | C10H13NO3 | A ring-substituted analogue with a methoxy (B1213986) group. orgsyn.org |

| 3-Amino-3-phenylpropanoic acid | 614-19-7 | C9H11NO2 | The parent compound without the methyl substituent. nih.gov |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Not available | C9H10ClNO2 | A ring-substituted analogue with a chloro group. wiley-vch.de |

Chemical Modifications of the Amine and Carboxyl Functionalities

The amine and carboxyl groups of (R)-3-Amino-3-(m-tolyl)propanoic acid are key handles for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications are crucial for creating peptidomimetics, introducing labels for biochemical assays, and altering the physicochemical properties of the parent molecule.

Amine Group Modifications:

The primary amine group can be readily modified through various reactions, most commonly acylation and reductive amination.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or activated esters to form amides. A common protecting group strategy in peptide synthesis involves the use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is a commercially available derivative where the amine is protected with a Boc group. nih.gov

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives. For instance, reaction with formaldehyde (B43269) and a reducing agent can produce the N,N-dimethylated analogue. nih.gov

Carboxyl Group Modifications:

The carboxylic acid functionality can be converted into a variety of other functional groups, primarily esters and amides.

Esterification: The carboxyl group can be esterified under acidic conditions with an alcohol. This is a common strategy to protect the carboxylic acid during subsequent reactions or to improve cell permeability. A one-pot synthesis of 3-amino-3-phenylpropionic acid esters has been developed, starting from benzaldehyde, malonic acid, and ammonium acetate, followed by reaction with an esterifying agent. google.com

Amidation: The carboxyl group can be coupled with an amine to form an amide bond using standard peptide coupling reagents. This is a fundamental reaction in the synthesis of peptides and peptidomimetics incorporating the (R)-3-Amino-3-(m-tolyl)propanoic acid scaffold. nih.gov

The following table provides examples of chemically modified derivatives.

| Derivative Name | Modification Type | Functional Group Formed |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | Amine Modification | Carbamate nih.gov |

| 3-(Methyl(m-tolyl)amino)propanoic acid | Amine Modification | Secondary Amine |

| Methyl 3-amino-3-(m-tolyl)propanoate | Carboxyl Modification | Ester |

| N-Benzoyl-3-amino-3-(m-tolyl)propanoic acid | Amine Modification | Amide wiley-vch.de |

Design and Synthesis of Heterocyclic β-Amino Acid Mimetics

Heterocyclic structures are prevalent in medicinal chemistry due to their ability to mimic peptide bonds, constrain molecular conformation, and engage in specific interactions with biological targets. mdpi.com The incorporation of the β-amino acid motif into heterocyclic scaffolds can lead to novel peptidomimetics with enhanced properties.

One approach to creating heterocyclic mimetics is to use the β-amino acid as a precursor for the synthesis of nitrogen-containing rings. For example, the intramolecular cyclization of appropriately functionalized β-amino acid derivatives can lead to the formation of β-lactams, pyrrolidines, or piperidines. lsbu.ac.uk

Another strategy involves the bioisosteric replacement of the carboxylic acid functionality with other acidic groups, such as tetrazoles or phosphonic acids. nih.gov These groups can mimic the charge and steric properties of the carboxylate group while offering different metabolic stability and binding interactions. For instance, the synthesis of tetrazole analogues often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile.

The design of more complex heterocyclic systems can also be achieved through multi-component reactions or by employing solid-phase synthesis strategies, which allow for the rapid generation of diverse libraries of compounds. escholarship.org These approaches have been used to create various peptidomimetic scaffolds, including those based on diketopiperazines and other heterocyclic cores. escholarship.org

The table below lists some examples of heterocyclic systems that can be considered as mimetics or can be synthesized from β-amino acid precursors.

| Heterocyclic System | Mimetic Type | Potential Synthetic Precursor |

| β-Lactam | Peptide bond mimetic | Linear β-amino acid |

| Pyrrolidine | Conformationally constrained mimetic | Functionalized β-amino acid |

| Tetrazole | Carboxylic acid bioisostere | Nitrile derivative of a β-amino acid |

| Dihydropyridinone | β-strand mimetic | β-amino acid and a diketopiperazine derivative escholarship.org |

Q & A

Q. What synthetic routes are commonly employed for the preparation of (R)-3-Amino-3-(m-tolyl)propanoic acid HCl?

Methodological Answer: Enantioselective synthesis is achieved via chiral auxiliary-assisted Michael addition or catalytic asymmetric hydrogenation. For example, a Boc-protected intermediate is synthesized by reacting m-tolyl Grignard reagents with a chiral β-keto ester, followed by hydrogenolysis and acid hydrolysis. The hydrochloride salt is formed by treating the free base with HCl in ethanol .

Q. How is the chiral purity of this compound confirmed post-synthesis?

Methodological Answer: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol, 0.1% TFA) is standard. Retention times are compared against (S)-enantiomer standards. Purity ≥98% is validated via peak integration, supported by optical rotation measurements ([α]D²⁵ = +10° to +15° in 0.5N HCl) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Confirms aromatic proton integration (meta-substitution pattern) and absence of racemization (e.g., δ 3.8–4.2 ppm for α-proton).

- LC-MS : Verifies molecular ion [M+H]+ at m/z 224.1 and isotopic chlorine patterns.

- FT-IR : Identifies carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .

Q. How do solubility properties impact experimental design in biological assays?

Methodological Answer: The compound’s high solubility in polar solvents (e.g., water, DMSO) allows stock solution preparation at 10–50 mM. Use phosphate-buffered saline (pH 7.4) for in vitro assays to prevent precipitation. Log P values (calculated as ~0.01) suggest moderate membrane permeability, requiring optimization of delivery vehicles (e.g., cyclodextrins) for cellular uptake studies .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis and storage?

Methodological Answer:

- Synthesis : Use low temperatures (0–5°C) during deprotection steps (e.g., TFA-mediated Boc removal) and avoid prolonged exposure to bases.

- Storage : Lyophilize as HCl salt at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–240 nm .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) identifies potential binding pockets in enzymes like GABA transaminase. Meta-tolyl hydrophobicity enhances π-π stacking with aromatic residues (e.g., Phe65 in GABA-AT), while the amino acid backbone forms hydrogen bonds with catalytic sites. MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories .

Q. What contradictory data arise in structure-activity relationship (SAR) studies of aryl-substituted analogs?

Methodological Answer:

- Meta vs. Para Substitution : Meta-methyl (m-tolyl) enhances target selectivity in GABA analogs compared to para-substituted derivatives, which show off-target binding to NMDA receptors.

- Halogen Effects : Bromine at the meta position (as in (R)-3-bromo analogs) increases IC₅₀ values by 2-fold due to steric hindrance, contradicting initial predictions of improved affinity .

Q. How do reaction conditions influence yield in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Rhodium-catalyzed asymmetric hydrogenation (S/C = 500) achieves >90% ee but requires rigorous exclusion of moisture.

- Solvent Systems : Ethanol/water mixtures (7:3 v/v) improve crystallinity during HCl salt formation, yielding >85% pure product.

- Byproduct Analysis : LC-MS detects dimerization byproducts (~1–3%) under high-temperature conditions, necessitating recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.